sec-Butylmercuric chloride

CAS No.: 38455-12-8

Cat. No.: VC20654069

Molecular Formula: C4H9ClHg

Molecular Weight: 293.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38455-12-8 |

|---|---|

| Molecular Formula | C4H9ClHg |

| Molecular Weight | 293.16 g/mol |

| IUPAC Name | butan-2-yl(chloro)mercury |

| Standard InChI | InChI=1S/C4H9.ClH.Hg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q;;+1/p-1 |

| Standard InChI Key | ZBMFZFUQRNDBBD-UHFFFAOYSA-M |

| Canonical SMILES | CCC(C)[Hg]Cl |

Introduction

Chemical Identity and Structural Features

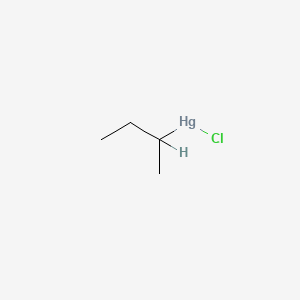

sec-Butylmercuric chloride, systematically named chloro(1-methylpropyl)mercury, belongs to the class of alkylmercury halides. Its molecular structure consists of a sec-butyl group (CH(CH₂CH₃)CH₂) bonded to a mercury atom, which is further coordinated to a chlorine atom. The compound’s IUPAC name, sec-butyl(chloro)mercury, reflects its branched alkyl chain and mercury-chlorine bonding .

Molecular and Crystallographic Data

-

Molecular formula: C₄H₉ClHg

-

Average mass: 293.156 g/mol

-

Monoisotopic mass: 294.009921 g/mol

-

Stereochemistry: Contains one undefined stereocenter due to the sec-butyl group’s chiral carbon .

The compound’s volatility and solubility are influenced by its polar Hg-Cl bond and hydrophobic alkyl chain. While specific solubility data for sec-butylmercuric chloride remain sparse, analogous alkylmercury chlorides exhibit limited water solubility but miscibility with organic solvents like ethanol and diethyl ether .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of sec-butylmercuric chloride typically involves the reaction of sec-butyl chloride (C₄H₉Cl) with mercuric chloride (HgCl₂) under controlled conditions. This method parallels the nucleophilic substitution reactions observed in alkyl halides .

Representative Reaction:

In a patent detailing primary arsine synthesis, a zinc/mercury amalgam (Zn/Hg) activated by hydrochloric acid was employed as a reducing agent, highlighting the role of mercury intermediates in organometallic reactions . Although this patent focuses on arsines, the methodology underscores the reactivity of mercury compounds in facilitating alkyl group transfers.

Mechanistic Considerations

The reaction likely proceeds via an SN2 mechanism, where the sec-butyl chloride’s chloride ion acts as a leaving group, enabling mercury to form a covalent bond with the alkyl chain. The steric hindrance imposed by the sec-butyl group’s branched structure may slightly reduce reaction kinetics compared to linear alkyl analogs .

Physical and Chemical Properties

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Expected absorption bands include C-H stretches (2800–3000 cm⁻¹) and Hg-Cl vibrations (~400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR): The sec-butyl group’s protons would appear as a multiplet in the δ 1.0–1.5 ppm range, while the mercury-bound carbon would exhibit significant deshielding .

Toxicological Profile and Health Hazards

Chronic Exposure Risks

Prolonged exposure to organomercury compounds like sec-butylmercuric chloride may lead to accumulative toxicity, as mercury’s high affinity for sulfhydryl groups disrupts enzymatic function. The National Toxicology Program (NTP) reported renal tumors in rats exposed to HgCl₂, underscoring its carcinogenic potential .

Applications and Industrial Relevance

Research Applications

sec-Butylmercuric chloride serves as a precursor in synthesizing organometallic complexes. For instance, patents describe its utility in generating primary arsines via reductive cleavage, leveraging mercury’s ability to stabilize transient intermediates .

Limitations and Alternatives

Due to its toxicity, sec-butylmercuric chloride has limited industrial use. Modern synthetic chemistry increasingly favors less hazardous reagents, such as palladium or nickel catalysts, for carbon-heteroatom bond formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume